2'-Ethyl-salicylanilide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-11-7-3-5-9-13(11)16-15(18)12-8-4-6-10-14(12)17/h3-10,17H,2H2,1H3,(H,16,18) |
InChI Key |
GIIDADOPLFZRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Sophisticated Structural Characterization and Conformational Analysis of 2 Ethyl Salicylanilide and Its Molecular Scaffolds
Crystallographic and Morphological Investigations
Scanning Electron Microscopy (SEM) for Microstructural AssessmentSEM would be utilized to investigate the surface morphology and microstructure of solid 2'-Ethyl-salicylanilide. This technique provides high-resolution images of the sample's topography, offering insights into its crystalline habit, particle size, and shape distribution.
The absence of specific experimental data for this compound across these analytical techniques prevents a comprehensive and scientifically rigorous discussion as outlined. While general principles of these techniques can be described, the application and detailed findings specific to this compound remain elusive. Further empirical research is necessary to generate the data required for a thorough structural and conformational analysis of this compound.
Conformational Dynamics and Intramolecular Interactions within Salicylanilide (B1680751) Systems
The three-dimensional structure and conformational flexibility of salicylanilide derivatives are pivotal to their chemical behavior and biological activity. These molecules are not static; they exist as an ensemble of interconverting conformers. The conformational landscape is largely dictated by the rotational freedom around the amide bond (C(O)-N) and the aryl-C(O) bond. However, this flexibility is significantly constrained by the formation of strong intramolecular hydrogen bonds, which stabilize specific planar conformations. Spectroscopic and computational studies have shown that salicylanilide molecules are generally rigid, adopting one of two primary conformations stabilized by these internal hydrogen bonding networks. oup.com The preference for a particular conformation is influenced by substitution patterns on the aromatic rings and the nature of the solvent. oup.com
Analysis of Intramolecular Hydrogen Bonding Networks
The defining structural feature of most salicylanilides is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (OH) and the carbonyl oxygen (O=C) of the amide linkage. oup.com This interaction creates a stable, six-membered quasi-aromatic chelate ring, designated as an S(6) motif. nih.gov This O-H···O=C bond is a type of Resonance-Assisted Hydrogen Bond (RAHB), which is characterized by its significant strength and the delocalization of π-electrons within the chelate ring. mdpi.com The formation of this bond forces the salicyloyl moiety into a planar arrangement and generally leads to a stable s-trans conformation about the amide C-N bond. oup.com
A second, less common, intramolecular hydrogen bond can occur between the amide proton (N-H) and the ether oxygen of a 2'-alkoxy substituent on the aniline (B41778) ring (N-H···O-R). oup.com The presence of substituents on the salicyl or anilide rings can influence which hydrogen bonding network predominates. For instance, in unsubstituted salicylanilide, the O-H···O=C hydrogen-bonded conformation is overwhelmingly favored. oup.com However, the introduction of specific substituents, such as a 3-chloro group or a 2'-methoxy group, can shift the equilibrium to favor the N-H···O conformation. oup.com The choice of solvent also plays a critical role; polar aprotic solvents like dimethyl sulfoxide can disrupt these intramolecular interactions. oup.com
The characteristics of these hydrogen bonds have been extensively studied using various spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Hydrogen Bond Type | Interacting Groups | Typical IR Frequency (N-H stretch, cm⁻¹) in CDCl₃ | ¹H NMR Chemical Shift (δ, ppm) | Predominant Conformation |
| Conformation I | Phenolic O-H and Carbonyl O=C | ~3446 (Free N-H) | Normal amide δ | Planar, s-trans |
| Conformation II | Amide N-H and 2'-ether oxygen | ~3374 (H-bonded N-H) | Downfield shift (>9.80 ppm) | N-H···O bonded |
This table is based on data for various salicylanilide derivatives as described in spectroscopic studies. oup.com Conformation I represents the common O-H···O=C hydrogen-bonded state, leading to a "free" N-H group. Conformation II represents the alternative N-H···O hydrogen-bonded state.
Tautomeric Forms and Equilibrium Considerations
Salicylanilide and related scaffolds, particularly the structurally similar N-salicylideneanilines (Schiff bases), can exhibit tautomerism, a phenomenon involving the migration of a proton to create interconverting structural isomers. masterorganicchemistry.comlibretexts.org For salicylanilide systems, this primarily involves a keto-enol tautomerism, where an equilibrium exists between the phenolic (enol) form and a quinoidal (keto) form. nih.govfrontiersin.org
The enol form is typically the more stable and predominant tautomer for salicylanilides under normal conditions. libretexts.orgnih.gov It is characterized by the aromatic salicyl ring containing the -OH group. The keto tautomer is formed via an intramolecular proton transfer from the phenolic oxygen to the carbonyl oxygen, resulting in a zwitterionic or quinone-methide-like structure. While less stable for the amide structure of salicylanilide itself compared to related imines, this equilibrium is crucial for understanding the molecule's electronic properties and reactivity.
The position of the tautomeric equilibrium can be influenced by several factors:
Substituents: Electron-donating or electron-withdrawing groups on the aromatic rings can alter the relative stability of the two forms. rsc.org
Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other. nih.gov
Electronic State: Upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur, transiently favoring the keto form. This process is central to the photochromic and fluorescent properties of many related N-salicylidene aniline derivatives. mdpi.com
The two primary tautomeric forms can be distinguished by their distinct structural and spectroscopic characteristics.
| Tautomeric Form | Key Structural Features | Description |
| Enol (Phenol-Amide) | Aromatic salicyl ring, C=O double bond, O-H group | The generally more stable ground-state form, stabilized by a strong O-H···O=C intramolecular hydrogen bond. |
| Keto (Quinone-Amide) | Quinoidal ring, C-O single bond, C=N⁺H- zwitterionic character | A less stable form resulting from proton transfer from the phenolic oxygen to the amide group. It features distinct bond lengths and electronic distribution. |
This table describes the theoretical tautomeric forms in salicylanilide systems. The equilibrium heavily favors the Enol form. libretexts.orgnih.gov
Mechanistic Elucidation of Biological Activities Associated with the Salicylanilide Scaffold Applicable to 2 Ethyl Salicylanilide
Investigation of Bioenergetic Pathway Perturbation
Salicylanilides are well-documented perturbators of cellular bioenergetics, primarily through their effects on mitochondrial function. This disruption of energy homeostasis is a key contributor to their biological effects.
Uncoupling of Oxidative Phosphorylation Processes
Salicylanilides, including by extension 2'-Ethyl-salicylanilide, act as potent uncouplers of oxidative phosphorylation. cutm.ac.innih.govnih.gov This process is fundamental to cellular energy production, where the electron transport chain (ETC) generates a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of ATP by ATP synthase. youtube.comyoutube.com
Uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient. cutm.ac.inwikipedia.org This circumvents ATP synthase, causing the energy from the electron transport chain to be released as heat instead of being used for ATP synthesis. youtube.comyoutube.com The result is a decrease in ATP production, an increase in oxygen consumption, and a dissipation of the mitochondrial membrane potential. wikipedia.orgnih.gov The general requirements for a compound to act as a potent uncoupler, which are met by the salicylanilide (B1680751) scaffold, include a dissociable acidic group, a bulky hydrophobic moiety, and a strong electron-withdrawing group. cutm.ac.innih.gov
Mechanisms of Mitochondrial Dysfunction Induction
The uncoupling of oxidative phosphorylation is a primary mechanism leading to broader mitochondrial dysfunction. By disrupting the proton gradient, salicylanilides not only halt ATP synthesis but also induce a state of cellular stress. This can lead to an overproduction of reactive oxygen species (ROS) by the electron transport chain. nih.gov The interaction of the salicylate portion of the molecule with components of the respiratory chain, such as Complex I, can generate superoxide radicals and hydrogen peroxide. nih.gov
This increase in oxidative stress can, in turn, trigger the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. nih.gov The induction of the MPT leads to a further collapse of the membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to programmed cell death. nih.govnih.gov
Enzyme Inhibition and Receptor Interaction Mechanisms
Beyond their effects on mitochondria, salicylanilides exhibit inhibitory activity against crucial cellular enzymes and can interact with various receptors, further contributing to their biological profile.
Inhibition of Protein Tyrosine Kinase Epidermal Growth Factor Receptor (TK EGFR) Signaling
A significant mechanism of action for the salicylanilide scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. nih.govcsic.esresearchgate.net EGFR is a key receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and differentiation. mdpi.com Dysregulation of EGFR signaling is a common feature in many cancers, making it an important therapeutic target.
Salicylanilides are thought to act as ATP-competitive inhibitors, binding to the catalytic domain of the EGFR tyrosine kinase. csic.es The structure of salicylanilides, particularly the formation of a pseudo six-membered ring through an intramolecular hydrogen bond, is believed to mimic the pyrimidine ring of known quinazoline-based EGFR inhibitors, allowing it to fit into the ATP-binding pocket. nih.gov This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways. Several salicylanilide derivatives have demonstrated potent and selective inhibition of EGFR tyrosine kinase, with IC50 values in the nanomolar to low micromolar range. nih.govnih.gov
Inhibitory Activity of Representative Salicylanilides against EGFR
| Compound | EGFR IC50 (µM) | Reference |
|---|---|---|
| Salicylanilide Derivative 5b | 0.45 | nih.gov |
| Salicylanilide Derivative 5d | 0.30 | nih.gov |
| Acryloylamino-salicylanilide 7 | >10 | |
| Acryloylamino-salicylanilide 11 | 0.5 |
Interactions with Other Cellular Enzymes and Receptors
The salicylanilide scaffold has been shown to interact with a variety of other cellular enzymes and receptors, indicating a multi-targeted mode of action. Studies on salicylanilide derivatives have revealed inhibitory activity against several mycobacterial enzymes, including L-alanine dehydrogenase, lysine ε-aminotransferase, and chorismate mutase. nih.govresearchgate.net
Furthermore, certain salicylanilide derivatives have been investigated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) signaling. nih.govmdpi.com STAT3 is a transcription factor that is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation and survival. Inhibition of STAT3 activation and its transcriptional function represents another avenue through which salicylanilides can exert their biological effects. nih.gov
Modulation of Intracellular Signaling Pathways
The inhibitory effects of salicylanilides on enzymes like EGFR and STAT3 directly translate into the modulation of critical intracellular signaling pathways. By blocking EGFR, salicylanilides can disrupt downstream cascades such as the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, both of which are central to cell growth and survival. nih.govcsic.es
The modulation of these pathways can have profound effects on cellular processes. For instance, inhibition of the mTOR pathway, which is a key regulator of cell metabolism and growth, has been observed with some salicylanilides. nih.gov Additionally, there is evidence of crosstalk between major signaling pathways like Wnt/β-catenin and NF-κB, which can be influenced by the activity of salicylanilides. nih.govnih.govstanford.edu The Wnt/β-catenin pathway is crucial for development and tissue homeostasis, while the NF-κB pathway is a master regulator of inflammation and immunity. nih.govstanford.edu The ability of salicylanilides to impinge upon these interconnected signaling networks underscores the complexity of their cellular effects. nih.gov
Signaling Pathways Modulated by the Salicylanilide Scaffold
| Signaling Pathway | Effect of Salicylanilide Inhibition | Key Downstream Consequences | Reference |
|---|---|---|---|
| EGFR Signaling | Inhibition of receptor tyrosine kinase activity | Decreased cell proliferation and survival | csic.es |
| STAT3 Signaling | Inhibition of STAT3 activation and transcriptional function | Induction of apoptosis and inhibition of tumor growth | nih.gov |
| mTOR Signaling | Downregulation of mTOR activity | Inhibition of cell growth and proliferation | nih.gov |
| Wnt/β-catenin Signaling | Modulation of pathway activity | Alterations in cell fate and proliferation | nih.gov |
| NF-κB Signaling | Inhibition of NF-κB activation | Anti-inflammatory effects | nih.gov |
Induction and Regulation of Autophagy Processes
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. researchgate.net It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation. researchgate.net While autophagy can promote cell survival under stress, it can also lead to a form of programmed cell death known as autophagic cell death. nih.gov Salicylanilide derivatives have been shown to induce autophagy in various cancer cells. nih.govnih.govnih.gov
The induction of autophagy by salicylanilides can be a key mechanism of their anticancer activity. nih.gov In several cancer types, including glioblastoma, gastric cancer, and prostate cancer, salicylanilide-induced autophagy results in cell death. nih.govnih.gov This process is often characterized by the formation of autophagosomes and the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov
The molecular mechanisms underlying salicylanilide-induced autophagy can involve the modulation of key regulatory pathways. For instance, suppression of the pro-survival PI3K/Akt/mTOR pathway is a known trigger for autophagy. nih.gov Additionally, some salicylanilide derivatives can induce autophagy through the activation of endoplasmic reticulum (ER) stress and the PERK signaling pathway. nih.gov The role of autophagy in the context of salicylanilide treatment can be complex; in some cases, it acts as a cytoprotective mechanism, while in others, it promotes cell death. nih.gov
Cellular Uptake and Intracellular Localization Mechanisms
The efficacy of a therapeutic compound is contingent upon its ability to reach its intracellular target. This involves traversing the cell membrane and localizing to the appropriate subcellular compartment. The cellular uptake of small molecules like those based on the salicylanilide scaffold can occur through various mechanisms.
Endocytosis is a primary energy-dependent pathway for the internalization of nanoparticles and some small molecules. nih.govaau.dk This process can be broadly divided into phagocytosis and pinocytosis, with the latter further categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. aau.dk The specific pathway utilized can depend on the physicochemical properties of the compound, such as size and surface chemistry. aginganddisease.org For example, studies with organic nanoparticles have shown that their entry into cells occurs mainly through clathrin-mediated and caveolae-mediated processes. nih.gov
Once inside the cell, the compound's intracellular trafficking determines its localization. aginganddisease.org To enhance the internalization and targeting of salicylanilides, they have been conjugated to carrier peptides. researchgate.netnih.gov For instance, oligotuftsins, which are ligands for neuropilin receptors, have been used as targeting peptides to enhance the uptake of salicylanilide derivatives in glioblastoma cells. researchgate.netnih.gov Following uptake, the intracellular localization can be studied using techniques like fluorescence confocal microscopy to determine if the compound accumulates in specific organelles, which is crucial for understanding its mechanism of action. nih.govnih.gov
Preclinical in Vitro Biological Activity Research for Salicylanilide Analogues Potential Applications of 2 Ethyl Salicylanilide
Antimicrobial Efficacy Against Bacterial Pathogens
The antimicrobial properties of salicylanilides and their derivatives have been extensively described, showing particular promise against problematic bacterial strains. nih.govnih.gov
Salicylanilide (B1680751) derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govmdpi.com Studies on various salicylanilide N-alkylcarbamates showed highly potent anti-MRSA activity, with Minimum Inhibitory Concentration (MIC) values ranging from ≤0.008 to 4 µg/mL. nih.gov This potency was reported to be comparable or even up to 250 times higher than that of vancomycin, a standard treatment for serious MRSA infections. nih.gov
Research has identified specific structural features that enhance antistaphylococcal activity. For example, the dual presence of a trifluoromethyl group and an acetylated phenolic hydroxyl group on the salicylanilide core structure can lead to greatly enhanced activity. The compound 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate, demonstrated an initial MIC of 3.12 μg/ml, with further investigation revealing achievable MICs as low as 0.5 μg/ml.
The following table summarizes the in vitro activity of selected salicylanilide analogues against Gram-positive bacteria.
| Compound Type | Bacterial Strain | Reported MIC | Reference |
|---|---|---|---|
| Salicylanilide N-alkylcarbamates | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤0.008 - 4 µg/mL | nih.gov |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (including MRSA) | ≥0.49 µmol/L | mdpi.com |
| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate | Staphylococcus aureus | 0.5 - 3.12 µg/mL |
In contrast to their high efficacy against Gram-positive organisms, salicylanilides generally show limited activity against Gram-negative bacteria as standalone agents. mdpi.comnih.gov This reduced susceptibility is primarily attributed to two innate resistance mechanisms in Gram-negative bacteria: the protective outer membrane that limits permeation and the presence of multidrug efflux pumps, such as the TolC-mediated system, which actively expel the compounds from the cell. researchgate.netscienceopen.comsahmri.org.au
However, research has demonstrated that the efficacy of salicylanilides against Gram-negative pathogens can be dramatically enhanced through combination therapy. scienceopen.com When co-administered with agents that permeabilize the outer membrane (e.g., colistin) or inhibit efflux pumps, salicylanilides become potent antibiotics. nih.govresearchgate.net This synergistic approach allows the salicylanilide to bypass the bacteria's primary defense mechanisms and exert its antimicrobial effects. scienceopen.comsahmri.org.au Studies have shown that combinations of salicylanilides like oxyclozanide, rafoxanide, and closantel with colistin can effectively eradicate multidrug-resistant and colistin-resistant clinical isolates of P. aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. nih.gov
Salicylanilide analogues have shown a significant spectrum of activity against various mycobacterial species. nih.govnih.gov A study of salicylanilide 4-(trifluoromethyl)benzoates reported Minimum Inhibitory Concentrations (MICs) for all tested mycobacterial strains to be within a range of 0.5–32 μmol/L. mdpi.com
Another study involving salicylanilide benzenesulfonates found MICs ranging from 1 to 500 µmol/L against Mycobacterium tuberculosis, Mycobacterium avium, and two strains of Mycobacterium kansasii. nih.gov The most active compound against M. tuberculosis in this series was 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate, with an MIC of 1 µmol/L. nih.gov Generally, M. avium was found to be the least susceptible strain. nih.gov Importantly, many salicylanilide derivatives have shown effectiveness against mycobacterial strains that are resistant to clinically used drugs like isoniazid. nih.gov
The table below presents the antimycobacterial activity of representative salicylanilide derivatives.
| Compound Class | Mycobacterial Species | Reported MIC Range | Reference |
|---|---|---|---|
| Salicylanilide 4-(trifluoromethyl)benzoates | M. tuberculosis, M. avium, M. kansasii | 0.5 - 32 µmol/L | mdpi.com |
| Salicylanilide benzenesulfonates | M. tuberculosis, M. avium, M. kansasii | 1 - 500 µmol/L | nih.gov |
| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate | M. tuberculosis | 1 µmol/L | nih.gov |
| 5-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate | M. kansasii | 2 - 4 µmol/L | nih.gov |
The primary antimicrobial mechanism of salicylanilides involves their function as protonophores, which disrupt the bacterial cell's energy metabolism. researchgate.net They act by dissipating the proton motive force (PMF) across the bacterial cytoplasmic membrane. scienceopen.comsahmri.org.au This uncouples the electron transport chain from ATP synthesis, leading to a decrease in ATP production, an increase in oxygen consumption, and ultimately, cell death. researchgate.netscienceopen.com
In Gram-negative bacteria, this mechanism is often thwarted by efflux pumps that prevent the compound from reaching a sufficient intracellular concentration. researchgate.netscienceopen.com However, when these pumps are inhibited or bypassed, the salicylanilide can effectively collapse the PMF. researchgate.net Other proposed mechanisms of action for this class of compounds include the inhibition of bacterial two-component regulatory systems, which are crucial for sensing and responding to environmental stimuli.
Antifungal Efficacy Against Fungal Species
In addition to their antibacterial properties, salicylanilides and their ester derivatives have been evaluated for their in vitro antifungal activity. nih.govnih.gov Research indicates that the antifungal efficacy is not uniform across different fungal species, with moulds generally showing higher susceptibility than yeasts. nih.govresearchgate.net
One study of salicylanilide esters with 4-(trifluoromethyl)benzoic acid reported MICs against moulds as low as 0.49 µmol/L, whereas against yeasts, the MICs were generally higher, at ≥1.95 µmol/L. nih.gov The most active parent compound in this particular study was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide. nih.gov The corresponding ester, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, exhibited the lowest MIC of 0.49 µmol/L. nih.gov However, the study concluded that esterification of the parent salicylanilides did not unequivocally lead to higher antifungal potency across the board. nih.gov
Antiproliferative Activity in Various Cancer Cell Lines (In Vitro Models)
Halogenated salicylanilides have recently emerged as promising candidates for drug repurposing in oncology, with numerous preclinical studies demonstrating their antiproliferative activity in various cancer cell lines. nih.govnih.gov The anticancer effects of salicylanilides are believed to be mediated through multiple mechanisms of action. nih.govnih.gov
A primary mechanism is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy homeostasis and can induce cell death. mdpi.com Beyond this, salicylanilides have been shown to modulate a variety of critical signaling pathways that are often dysregulated in cancer. nih.govnih.gov These include the Wnt/β-catenin, mTORC1, STAT3, and NF-κB pathways. nih.gov By inhibiting these pathways, salicylanilides can induce cell growth arrest, apoptosis, and autophagy in diverse tumor cell types. nih.gov Furthermore, some salicylanilide compounds have been found to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (TK EGFR), likely by competing with ATP for its binding site. mdpi.comnih.gov
Glioblastoma Cell Line Responsiveness
Glioblastoma (GBM) stands as the most aggressive and prevalent primary brain tumor, characterized by a grim prognosis. nih.govnih.gov Current treatment protocols offer limited success, highlighting the urgent need for novel therapeutic agents that can effectively target glioma cells. nih.govnih.gov Salicylanilide derivatives have demonstrated promising in vitro activity against human glioblastoma cell lines, such as U-87 MG. nih.govacs.org
Research has shown that substituted salicylanilides can significantly decrease the viability of U-87 glioma cells. nih.govconsensus.app The mechanism of action often involves the induction of autophagy, a cellular process of degradation, which in the context of certain cancers, leads to cell death. nih.govresearchgate.net Studies focusing on various salicylanilide compounds have consistently observed anti-proliferative and anti-migratory effects in primary human glioblastoma cells. nih.gov
| Compound Class | Cell Line | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Substituted Salicylanilides | U-87 MG (Glioblastoma) | Decreased cell viability | Induction of Autophagy |
Leukemia Cell Line Inhibition
Salicylanilide analogues have also shown marked antiproliferative activity against various leukemia cell lines. nih.govsemanticscholar.org In vitro studies have evaluated the efficacy of these compounds against cell lines representing different types of leukemia, including acute lymphoblastic leukemia, acute myeloid leukemia, and chronic myeloid leukemia. semanticscholar.org
For instance, certain salicylanilide derivatives have demonstrated potent inhibitory effects on the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM. nih.govresearchgate.net The cytotoxic effects are often dose-dependent, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) reported in the low micromolar range for several analogues. semanticscholar.org Research has highlighted the importance of the chemical structure of these compounds in their efficacy against leukemia cells. nih.govsemanticscholar.org
| Compound Analogue | Leukemia Cell Line | Reported IC50 Value (µM) |
|---|---|---|
| Salicylanilide Derivative 6 | DND-41 (Acute Lymphoblastic Leukemia) | 3.8 ± 0.2 |
| Salicylanilide Derivative 6 | HL-60 (Acute Myeloid Leukemia) | 9.1 ± 1.9 |
| Salicylanilide Derivative 6 | K-562 (Chronic Myeloid Leukemia) | 2.9 ± 1.1 |
| Salicylanilide Derivative 6 | Z-138 (Non-Hodgkin Lymphoma) | 13.5 ± 3.3 |
| Salicylanilide Derivative 16 | DND-41 (Acute Lymphoblastic Leukemia) | 8.7 ± 1.2 |
| Salicylanilide Derivative 16 | HL-60 (Acute Myeloid Leukemia) | 4.8 ± 4.5 |
| Salicylanilide Derivative 16 | K-562 (Chronic Myeloid Leukemia) | 6.7 ± 2.4 |
| Salicylanilide Derivative 16 | Z-138 (Non-Hodgkin Lymphoma) | 12.2 ± 4.0 |
Data sourced from studies on salicylanilide derivatives. semanticscholar.org
Activity against Other Carcinoma and Adenocarcinoma Cell Lines
The anticancer potential of salicylanilides extends beyond glioblastoma and leukemia to a range of other carcinoma and adenocarcinoma cell lines. nih.gov Novel salicylanilide derivatives have been identified with significant antiproliferative effects against human cancer cell lines such as pulmonary carcinoma (A549) and squamous cell carcinoma (A431). nih.govacs.org
Furthermore, in vitro testing has confirmed the activity of these compounds against pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and lung carcinoma (NCI-H460) cells, with IC50 values often falling within the low micromolar range. semanticscholar.org The broad-spectrum activity underscores the potential of the salicylanilide scaffold in developing new anticancer therapies. nih.gov
| Compound Analogue | Cancer Cell Line | Cancer Type | Reported IC50 Value (µM) |
|---|---|---|---|
| Salicylanilide Derivative 6 | Capan-1 | Pancreatic Adenocarcinoma | 2.5 ± 0.6 |
| Salicylanilide Derivative 6 | HCT-116 | Colorectal Carcinoma | 10.4 ± 1.6 |
| Salicylanilide Derivative 6 | NCI-H460 | Lung Carcinoma | 15.2 ± 6.3 |
| Salicylanilide Derivative 16 | Capan-1 | Pancreatic Adenocarcinoma | 6.9 ± 1.6 |
| Salicylanilide Derivative 16 | HCT-116 | Colorectal Carcinoma | 4.6 ± 0.07 |
| Salicylanilide Derivative 16 | NCI-H460 | Lung Carcinoma | 9.2 ± 3.9 |
Data sourced from studies on salicylanilide derivatives. semanticscholar.org
Salicylanilides in Drug Repurposing Strategies in Oncology
Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, offers a cost-effective and accelerated path for developing new cancer therapies. nih.govresearchgate.net Salicylanilides, particularly halogenated ones like Niclosamide (B1684120), have become prime candidates for such strategies in oncology. nih.govresearchgate.net These compounds, with established safety profiles from their use as anthelmintics, are being explored for their potent anticancer activities. nih.govmdpi.com
The anticancer effects of salicylanilides are mediated through multiple mechanisms. nih.govresearchgate.net They are known to act as uncouplers of oxidative phosphorylation in mitochondria, a process that can be cytotoxic to cancer cells. nih.gov Additionally, they have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.govnih.gov This multi-targeted approach makes salicylanilides an attractive option for overcoming the challenges associated with drug resistance in cancer treatment. nih.gov
Structure Activity Relationship Sar and Rational Design Principles for 2 Ethyl Salicylanilide Derivatives
Impact of Substituent Electronic and Steric Properties on Biological Potency
The electronic and steric properties of substituents on the salicylanilide (B1680751) scaffold play a pivotal role in determining the compound's biological efficacy. These properties influence how the molecule interacts with its biological target, affecting binding affinity and subsequent cellular responses.
Effects of Halogenation Patterns on Activity Profiles
Halogenation is a common strategy employed in the medicinal chemistry of salicylanilides to modulate their biological activity. nih.gov Halogenated salicylanilides, such as Niclosamide (B1684120) and Oxyclozanide, have long been used in both human and veterinary medicine as effective anthelmintic drugs. nih.gov The nature, position, and number of halogen atoms on the aromatic rings can significantly alter the compound's electronic distribution, lipophilicity, and conformation, thereby influencing its activity profile.
For instance, the presence of electron-withdrawing groups, a common feature of halogenated salicylanilides with anticancer activity, can be relevant for mechanisms like the uncoupling of mitochondrial oxidative phosphorylation. nih.gov Studies on various salicylanilide derivatives have demonstrated that halogen substituents can confer potent antifungal, antibacterial, and antimycobacterial activities. nih.govresearchgate.net For example, chloro-substituted salicylanilide derivatives have shown good activity against Gram-positive bacteria. mdpi.com The anthelmintic drug oxyclozanide, a halogenated salicylanilide, has been repurposed as a potent antifungal agent against Candida albicans, including resistant strains. researchgate.net Similarly, closantel and niclosamide have been identified as inhibitors of USP8 catalytic activity, which is relevant in Cushing's disease and cancer. biorxiv.org
The position of the halogen is also critical. A study on salicylanilide diethyl phosphates found that derivatives of 4-chlorosalicylic acid generally showed enhanced activity against butyrylcholinesterase (BChE) compared to derivatives of 5-halogenated salicylic (B10762653) acids. nih.gov The most potent P2X1 receptor antagonists identified in one study were N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide and N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide, highlighting the impact of specific halogenation patterns on potency and selectivity. nih.gov
| Compound | Halogenation Pattern | Observed Biological Activity |
|---|---|---|
| Niclosamide | 5-chloro-salicyl-(4'-chloro)anilide | Anthelmintic, Anticancer, Antifungal, Antibacterial nih.govresearchgate.netbiorxiv.org |
| Oxyclozanide | 3,5,6-trichloro-2'-hydroxy-4'-chloro-salicylanilide | Anthelmintic, Antifungal researchgate.net |
| Closantel | N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | Anthelmintic, USP8 Inhibitor biorxiv.org |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | 2'-chloro | Antibacterial (Gram-positive) mdpi.com |
| N-(4-chlorophenyl)-2-hydroxybenzamide derivatives | 4'-chloro | Less active antibacterial compared to 2'-chloro derivatives mdpi.com |
Influence of Alkyl Chain Length and Branching (e.g., Ethyl Group in 2'-Ethyl-salicylanilide)
The presence, size, and branching of alkyl groups on the aniline (B41778) ring, such as the ethyl group in this compound, significantly affect the steric and hydrophobic properties of the molecule. These modifications can influence receptor binding, membrane permeability, and metabolic stability.
While research specifically detailing the 2'-ethyl group is limited, general principles from related compound series show a clear structure-activity relationship concerning alkyl chain length. For many biologically active molecules, an optimal alkyl chain length exists for maximum potency. For instance, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a dramatic decrease in binding affinity. nih.gov Similarly, for N-alkylmorpholine derivatives tested against MRSA, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. chemrxiv.org
These findings suggest that the alkyl group, such as the ethyl group in this compound, likely interacts with a specific hydrophobic pocket in its target protein. The size and conformation of this pocket dictate the optimal length and branching of the alkyl substituent for effective binding. An ethyl group provides a balance of lipophilicity and steric bulk that can be favorable for certain biological targets. Altering this group—for example, by increasing the chain length to propyl or butyl, or by introducing branching—would be a key strategy in rationally designing derivatives with modified activity profiles.
Role of Lipophilicity and Hydrophobicity in Membrane Interactions and Biological Activity
The biological activity of salicylanilides is known to be influenced by their hydrophobicity. mdpi.com A certain degree of lipophilicity is essential for the molecule to partition from the aqueous extracellular environment into the lipid bilayer of cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to lipids and proteins, and potential sequestration in fatty tissues, which can reduce bioavailability at the target site. For example, in one study of salicylanilide analogues, a derivative with a long fatty chain showed reduced inhibitory activity, which was attributed to decreased water solubility. doi.org
Therefore, modulating lipophilicity is a key aspect of the rational design of this compound derivatives. The introduction of polar functional groups can decrease lipophilicity and improve water solubility, while adding nonpolar moieties like halogens or larger alkyl groups can increase it. The goal is to achieve an optimal lipophilicity range that facilitates membrane permeation without compromising solubility and bioavailability.
Strategies for Enhancing Pharmacological Properties and Target Delivery
To overcome limitations such as poor solubility or lack of target specificity, various rational design strategies can be applied to this compound. These include conjugation with carrier molecules and formulation with enabling excipients.
Conjugation with Biologically Active Peptide Carriers (e.g., Tuftsin)
One advanced strategy to improve the therapeutic index of salicylanilides is to conjugate them to targeting moieties, such as biologically active peptides. Tuftsin, a natural tetrapeptide (Thr-Lys-Pro-Arg), is an ideal candidate for this purpose. taylorandfrancis.com It specifically binds to receptors on immune cells, particularly macrophages, and enhances their phagocytic activity. taylorandfrancis.comresearchgate.net
By conjugating salicylanilide derivatives to Tuftsin-based carriers, it is possible to achieve targeted delivery to macrophages. This is particularly advantageous for treating intracellular infections, such as those caused by Mycobacterium tuberculosis, which reside within macrophages. Research has shown that while free salicylanilides were ineffective in an infected macrophage model, their conjugates with Tuftsin-based carriers were active against the intracellular bacteria. researchgate.net The conjugation can reduce the general cytotoxicity of the free drug while preserving its antimicrobial activity, effectively localizing the therapeutic agent where it is most needed. researchgate.net Tuftsin's ability to interact directly with DNA and translocate to the nucleus of monocytes further suggests its potential to influence gene activity, adding another dimension to its role as a carrier. nih.gov
| Compound | Delivery System | Effect on Activity/Delivery |
|---|---|---|
| Salicylanilide Derivatives | Free Drug | Ineffective against intracellular bacteria in a macrophage model researchgate.net |
| Salicylanilide Derivatives | Conjugated to Tuftsin-based peptide carriers | Active against intracellular bacteria; reduced in vitro cytostatic activity of the free drug researchgate.net |
Formulation with Cyclodextrin Inclusion Complexes for Improved Solubility and Stability
A significant challenge for many salicylanilide derivatives is their poor water solubility, which can limit their bioavailability and therapeutic application. nih.gov A proven strategy to address this is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. mdpi.com
When a poorly soluble drug like a salicylanilide derivative is mixed with a cyclodextrin in an aqueous solution, the hydrophobic part of the drug molecule can be encapsulated within the cyclodextrin's non-polar cavity. researchgate.net This process, known as complexation, effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and dissolution rate. nih.govresearchgate.net Studies have shown that forming inclusion complexes of salicylanilide derivatives with β-cyclodextrin can improve water solubility, chemical stability, and distribution through biological membranes. mdpi.comnih.gov The formation of a 1:1 host-guest inclusion complex between salicylanilide and β-cyclodextrin has been confirmed through various analytical techniques. researchgate.net This formulation approach can enhance the bioavailability of the compound without chemically altering its core pharmacophore. researchgate.netindexcopernicus.com
| Property | Free Salicylanilide Derivative | Salicylanilide-Cyclodextrin Complex |
|---|---|---|
| Aqueous Solubility | Low nih.gov | Increased nih.govresearchgate.net |
| Chemical Stability | Variable | Improved mdpi.comnih.gov |
| Bioavailability | Limited by solubility | Potentially Enhanced mdpi.comresearchgate.net |
| Antibacterial Activity | Active | Activity preserved after complexation mdpi.com |
Prodrug Design through Temporary Masking of Active Functional Groups
The fundamental principle of this prodrug strategy is the attachment of a promoiety to the parent drug, which is designed to be cleaved in vivo by enzymatic or chemical means, regenerating the active this compound at the target site. This bioreversible derivatization effectively masks the polar functional groups, transiently altering the molecule's properties until it reaches the desired physiological environment.
A prevalent approach for the temporary masking of the phenolic hydroxyl group in salicylanilides is through esterification . nih.gov The conversion of the hydroxyl group into an ester linkage significantly increases the lipophilicity of the molecule. This enhanced lipophilicity can facilitate passage across biological membranes, a critical factor for oral absorption and distribution. mdpi.com
For instance, the synthesis of salicylanilide acetates has been explored as a prodrug strategy. nih.gov While specific data for the 2'-ethyl derivative is not extensively detailed in publicly available research, the general findings for the salicylanilide class suggest that acetylation of the phenolic moiety can lead to compounds with more favorable physicochemical characteristics. nih.gov These acetate esters are designed to be readily hydrolyzed by ubiquitous esterase enzymes present in the plasma and tissues, releasing the active salicylanilide. researchgate.net
Another avenue in prodrug design for salicylanilides involves the formation of carbamates . nih.govnih.gov Carbamate prodrugs are formed by reacting the phenolic hydroxyl group with an appropriate isocyanate or carbamoyl chloride. Similar to esters, carbamates can modify the parent drug's polarity and are susceptible to enzymatic cleavage in vivo. Research on various salicylanilide carbamates has demonstrated their potential as antimicrobial agents, with the carbamoyl moiety serving as a bioreversible masking group. nih.govnih.gov
The table below summarizes the common promoieties used in the prodrug design of salicylanilides, which are applicable to this compound, and the rationale behind their use.
| Promoiety Class | Linkage to this compound | Rationale for Masking | Anticipated in vivo Cleavage Mechanism |
| Acetates | Ester | Increased lipophilicity, enhanced membrane permeability | Esterase-mediated hydrolysis |
| Other Esters | Ester | Tailorable lipophilicity and hydrolysis rate | Esterase-mediated hydrolysis |
| Carbamates | Carbamate | Modified polarity, potential for altered biological activity | Carbamidase/Esterase-mediated hydrolysis |
It is crucial to note that the rate of hydrolysis of the prodrug is a critical design parameter. An ideal prodrug should remain stable in the gastrointestinal tract to ensure absorption and then undergo rapid and efficient conversion to the active drug in the systemic circulation or at the target tissue. The choice of the promoiety can significantly influence this hydrolysis rate, allowing for the fine-tuning of the pharmacokinetic profile.
While the amide bond of the salicylanilide scaffold is generally more stable than the ester linkage of a prodrug, modifications at this site are less common for prodrug design, as this bond is often integral to the pharmacophore responsible for the desired biological activity.
Advanced Computational and Theoretical Studies on 2 Ethyl Salicylanilide and Salicylanilide Analogues
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). researchgate.netresearchgate.net For salicylanilide (B1680751) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict key structural parameters. researchgate.netnih.gov
Table 1: Representative Optimized Geometric Parameters for a Salicylanilide Core Structure Calculated by DFT
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Lengths | ||
| O-H (hydroxyl) | 0.97 Å | |
| C=O (carbonyl) | 1.25 Å | |
| C-N (amide) | 1.36 Å | |
| N-H (amide) | 1.01 Å | |
| Bond Angles | ||
| C-N-H (amide) | 122° | |
| O=C-N (amide) | 124° | |
| Dihedral Angle | ||
| C(salicyl)-C(carbonyl)-N-C(anilide) | ~150-170° (anti-periplanar) |
Note: These are typical values for the salicylanilide scaffold; specific values for 2'-Ethyl-salicylanilide would require a dedicated calculation. Values are derived from findings on analogous structures.
Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction obtained from a quantum chemical calculation in terms of localized bonds, lone pairs, and intermolecular interactions, providing a chemist-friendly picture of bonding. usc.eduwisc.edu It is particularly useful for quantifying molecular stability arising from charge delocalization. materialsciencejournal.orgresearchgate.net
Table 2: Significant Intramolecular Interactions and Stabilization Energies (E(2)) in Salicylanilide Analogues from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(2) O(hydroxyl) | π* (C(ring)-C(ring)) | ~ 20-25 | Resonance stabilization of the salicyl ring |
| LP(1) N(amide) | π* (C=O) | ~ 40-50 | Amide resonance and charge delocalization |
| LP(2) O(carbonyl) | σ* (N-H) | ~ 5-10 | Contribution to intramolecular H-bond stability |
| LP(2) O(carbonyl) | π* (C(ring)-C(ring)) | ~ 30-35 | Conjugation with the salicyl ring |
Note: LP denotes a lone pair orbital. Values are representative for the salicylanilide class of compounds based on published studies on analogues. materialsciencejournal.org
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. wolfram.comchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). ijbiotech.commdpi.com
In this compound and its analogues, the MEP surface clearly identifies the most reactive sites. The most negative potential (typically colored red) is concentrated around the carbonyl oxygen atom, and to a lesser extent, the hydroxyl oxygen, indicating these are the primary sites for hydrogen bond donation and interactions with electrophiles. nih.gov Conversely, the most positive potential (typically colored blue) is located on the amide and hydroxyl hydrogen atoms, highlighting them as the primary sites for hydrogen bond donation and nucleophilic attack. The aromatic rings exhibit a moderately negative potential due to the delocalized π-electrons. This information is invaluable for predicting non-covalent interactions with biological receptors.
Table 3: Typical MEP Surface Values for Functional Groups in Salicylanilides
| Molecular Region | Functional Group | Typical Potential (Vmin/Vmax) | Implied Reactivity |
|---|---|---|---|
| Negative Potential | Carbonyl Oxygen (C=O) | -50 to -65 kcal/mol | Electrophilic attack, H-bond acceptor |
| Hydroxyl Oxygen (-OH) | -35 to -50 kcal/mol | Electrophilic attack, H-bond acceptor | |
| Positive Potential | Amide Hydrogen (N-H) | +55 to +70 kcal/mol | Nucleophilic attack, H-bond donor |
| Hydroxyl Hydrogen (O-H) | +60 to +75 kcal/mol | Nucleophilic attack, H-bond donor |
Note: Values are illustrative and represent the range typically observed for this class of compounds.
A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.net By systematically changing specific geometric parameters, such as bond lengths or dihedral angles, a PES scan can identify the lowest energy conformations (stable states) and the energy barriers between them (transition states). readthedocs.iouni-rostock.deq-chem.com
For this compound, a key conformational variable is the dihedral angle defining the rotation around the C-N amide bond. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can determine the rotational barrier and the relative stability of different conformers. q-chem.com Typically, the trans (or anti-periplanar) conformation of the amide bond, where the carbonyl oxygen and the anilide ring are on opposite sides, is significantly more stable than the cis (or syn-periplanar) conformation. The PES analysis would also elucidate the preferred orientation of the 2'-ethyl group, identifying low-energy rotational states that minimize steric clash with the rest of the molecule.
Table 4: Hypothetical Relative Energies for Key Conformations of this compound from PES Analysis
| Conformation | Dihedral Angle (C(carbonyl)-N-C(anilide)-C(anilide)) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Global Minimum | ~ 180° | 0.0 | Most Stable (Trans-amide) |
| Rotational Barrier | ~ 90° | ~ 15-20 | Transition State |
| Local Minimum | ~ 0° | ~ 5-10 | Less Stable (Cis-amide) |
Note: These values are estimates based on typical amide rotational barriers. A specific calculation is needed for precise energies.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum chemical methods describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to study how that molecule interacts with a specific biological target, such as a protein or enzyme. nih.govspringernature.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on factors like electrostatic and van der Waals interactions. Studies on salicylanilide analogues have used docking to elucidate their binding modes with various targets, including bacterial enzymes and proteins involved in cancer signaling pathways like STAT3 and tubulin. researchgate.netsemanticscholar.org These studies often show that the salicyl hydroxyl and amide groups are critical for forming hydrogen bonds with amino acid residues in the binding pocket, anchoring the ligand in place. semanticscholar.org
Following docking, Molecular Dynamics (MD) simulations are used to assess the stability of the predicted protein-ligand complex over time. researchgate.netscite.ai MD simulations model the movement of every atom in the system by applying the laws of classical mechanics, providing a dynamic view of the binding. mdpi.com A stable binding mode is characterized by low root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. biorxiv.org
Table 5: Illustrative Docking Results for Salicylanilide Analogues Against Various Protein Targets
| Salicylanilide Analogue | Protein Target | Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Niclosamide (B1684120) | STAT3 | -8.5 | Tyr705, Ser611, Gln635 (H-bonds) |
| 5-chloro-salicylanilide | Tubulin (Colchicine site) | -7.9 | Asn101, Cys241, Leu255 (H-bonds, hydrophobic) |
| 4'-nitro-salicylanilide | β-catenin | -9.2 | Lys312, Arg376, Asn387 (H-bonds, π-cation) |
Note: This table compiles representative data from published docking studies on various salicylanilide analogues to illustrate the application of the technique. researchgate.netsemanticscholar.org
Conformational Sampling and Stability in Receptor Binding Pockets
Computational chemistry offers powerful tools to investigate the conformational landscape of flexible molecules like this compound and its analogues. Understanding the accessible conformations is crucial as the three-dimensional structure of a ligand dictates its interaction with a biological target. Conformational sampling methods are employed to explore the potential energy surface of a molecule and identify low-energy, stable conformations.
A variety of computational methods are utilized for conformational sampling, ranging from systematic searches for molecules with few rotatable bonds to stochastic and molecular dynamics-based approaches for more complex systems. For salicylanilide derivatives, which possess significant flexibility around the amide bond and the aryl-aryl linkage, methods such as Monte Carlo, simulated annealing, and molecular dynamics (MD) simulations are particularly effective. These techniques allow for the exploration of a wide range of conformational space to identify energetically favorable structures.
A key feature of salicylanilides is the presence of intramolecular hydrogen bonds, which can significantly influence their conformational preferences. The hydrogen bond between the phenolic hydroxyl group and the amide oxygen, as well as a potential hydrogen bond between the amide N-H and a substituent on the aniline (B41778) ring, can lead to distinct "open" and "closed" conformations. The relative stability of these conformers is influenced by the substitution pattern on both aromatic rings and the surrounding environment.
Recent computational studies on flexible salicylamide-based peptidomimetics have demonstrated a multi-step approach to conformational analysis. mdpi.comresearchgate.net This typically involves an initial broad conformational search using methods like the conformation search utility in software packages, which can generate hundreds or even thousands of potential conformers. mdpi.com These are then subjected to sequential optimization, starting with a lower-level quantum mechanical method (e.g., Hartree-Fock) to reduce the number of unique conformers, followed by a higher-level optimization using Density Functional Theory (DFT) to obtain accurate geometries and relative energies. mdpi.com
The stability of these conformers within a receptor binding pocket is then assessed using molecular docking and molecular dynamics simulations. Docking studies can predict the preferred binding mode of different conformers, while MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the evaluation of the stability of the binding pose and the interactions with key amino acid residues over time. The binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a quantitative measure of the binding affinity of different conformers.
Table 1: Hypothetical Conformational Analysis of a Salicylanilide Analogue This table is illustrative and not based on experimental data for this compound.
| Conformer | Dihedral Angle (C2-C1-C=O) (°) | Dihedral Angle (C1'-C-N-H) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 (Planar) | 0.5 | 179.8 | 0.00 | O-H···O=C, N-H···O(ethyl) |
| 2 (Twisted) | 30.2 | 150.1 | 1.5 | O-H···O=C |
| 3 (Folded) | 60.8 | 95.3 | 3.2 | Weak C-H···π |
Mechanistic Insights from Computational Kinetics and Isotope Effect Studies
Computational kinetics and the study of kinetic isotope effects (KIEs) provide powerful means to elucidate the mechanisms of chemical reactions, including those involving enzyme-catalyzed transformations of drug molecules. These methods can offer detailed insights into transition state structures, reaction energy barriers, and the nature of bond-breaking and bond-forming steps.
For salicylanilide derivatives, computational kinetic studies could be employed to investigate their metabolic pathways, such as hydroxylation reactions catalyzed by cytochrome P450 enzymes. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are well-suited for modeling these reactions. By calculating the potential energy surface for a proposed reaction mechanism, researchers can identify the transition state and determine the activation energy, which is related to the reaction rate.
Kinetic isotope effects arise from the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). princeton.edu Primary KIEs are observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but whose environment changes during the reaction. nih.gov
Computational modeling can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These calculations can help to validate a proposed reaction mechanism by comparing the computed KIEs with experimentally determined values. For instance, in a C-H bond activation step, a significant primary KIE would be expected. The magnitude of the KIE can provide information about the symmetry of the transition state.
While no specific computational kinetic or isotope effect studies on this compound were identified in the searched literature, the principles can be illustrated with a hypothetical example of an enzymatic hydroxylation reaction. Such a study would involve locating the transition state for hydrogen abstraction from the ethyl group by an enzymatic oxidizing species.
Table 2: Hypothetical Calculated Kinetic Isotope Effects for a Salicylanilide Analogue Hydroxylation This table is illustrative and not based on experimental data for this compound.
| Reaction Step | Isotopic Substitution | Calculated kH/kD | Transition State Vibrational Frequencies (cm-1) (H/D) | Conclusion |
| Hydrogen Abstraction | Ethyl-CH2 -> Ethyl-CD2 | 6.2 | 1550i / 1100i | C-H bond cleavage is rate-determining. |
| Aromatic Hydroxylation | Phenyl-H -> Phenyl-D | 1.1 | 350i / 345i | C-H bond cleavage is not the primary rate-determining step. |
These computational approaches, while not yet extensively applied specifically to this compound based on available literature, hold significant promise for a deeper understanding of its conformational behavior, receptor interactions, and metabolic fate. Future studies in this area would be invaluable for the rational design of more potent and selective salicylanilide-based therapeutic agents.
Future Research Trajectories for 2 Ethyl Salicylanilide and the Broader Salicylanilide Chemistry
Exploration of Novel Biological Targets and Pathways for Therapeutic Intervention
The known biological activities of salicylanilides are mediated through various mechanisms, including the uncoupling of oxidative phosphorylation and the modulation of key signaling pathways. researchgate.netmdpi.com Future research on 2'-Ethyl-salicylanilide should aim to identify novel biological targets and elucidate its impact on cellular pathways, potentially uncovering new therapeutic applications.
Salicylanilides have demonstrated efficacy against a range of pathogens and cancer cell lines. researchgate.netacs.org A primary avenue of future research for this compound will be to screen it against a diverse panel of biological targets. This could include known targets of other salicylanilides as well as novel targets identified through computational predictions.
Potential Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Tyrosine kinases (e.g., EGFR), DNA gyrase, RNA polymerase | Anticancer, Antibacterial |
| Signaling Proteins | STAT3, Wnt/β-catenin, mTOR | Anticancer, Anti-inflammatory |
| Membrane Proteins | Bacterial efflux pumps, Viral entry proteins | Antibacterial, Antiviral |
| Parasitic Enzymes | Thioredoxin reductase, Glycolytic enzymes | Anthelmintic, Antiprotozoal |
A critical area of investigation will be to understand how the 2'-ethyl substitution influences the interaction of the salicylanilide (B1680751) core with these targets. The ethyl group may provide favorable steric interactions within a binding pocket or alter the electronic properties of the aniline (B41778) ring, thereby modulating activity.
Development of Innovative Synthetic Methodologies with Enhanced Efficiency
The synthesis of salicylanilides traditionally involves the condensation of a salicylic (B10762653) acid derivative with an appropriate aniline. Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes for this compound and its analogs.
Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly streamline the synthesis of salicylanilide derivatives. This approach can reduce waste and simplify purification processes, making the synthesis more cost-effective and sustainable.
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies. This systems biology approach can provide a comprehensive view of the molecular changes induced by the compound, from the genome to the metabolome.
By combining these omics datasets, researchers can construct detailed molecular networks that illustrate how this compound perturbs cellular systems. This integrated approach can help to:
Identify primary drug targets and off-target effects.
Elucidate the mechanisms of action and resistance.
Discover novel biomarkers for predicting treatment response.
Guide the rational design of combination therapies.
Multi-Omics Approaches in Salicylanilide Research
| Omics Technology | Information Gained | Application in this compound Research |
|---|---|---|
| Genomics | DNA sequence variations associated with drug sensitivity | Identifying genetic markers for personalized therapy |
| Transcriptomics | Changes in gene expression patterns | Understanding the cellular pathways affected by the compound |
| Proteomics | Alterations in protein abundance and post-translational modifications | Identifying direct protein targets and downstream signaling events |
| Metabolomics | Fluctuations in metabolite levels | Assessing the impact on cellular metabolism and identifying metabolic vulnerabilities |
Rational Design of Next-Generation Salicylanilide Scaffolds with Optimized Profiles
A key future direction for salicylanilide chemistry is the rational design of next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties. For this compound, this will involve a detailed understanding of its structure-activity relationship (SAR).
Computational modeling and simulation techniques can be employed to predict how modifications to the this compound scaffold will affect its binding to specific targets. The ethyl group at the 2' position can influence the conformation of the molecule, which in turn can impact its biological activity. Understanding the energetic preferences for different conformations will be crucial for designing more potent analogs.
Based on SAR data and computational predictions, new derivatives of this compound can be synthesized and evaluated. This iterative process of design, synthesis, and testing will be essential for developing next-generation salicylanilide therapeutics with optimized profiles for specific diseases. For instance, the introduction of additional functional groups to the salicylic acid or aniline ring could enhance target binding, improve solubility, or reduce off-target toxicity. A detailed mechanistic understanding can also guide the development of effective combination therapies. nih.govbiorxiv.org
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Negative controls : Use enzyme pre-treated with irreversible inhibitors (e.g., PMSF for serine proteases) to confirm target-specific activity.
- Off-target screening : Test against a panel of unrelated enzymes (e.g., kinases, phosphatases) to rule out nonspecific binding. Use SPR (surface plasmon resonance) to quantify binding kinetics (KD values) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer : Adhere to COSHH guidelines and document:
- Batch-specific data : Solvent lot numbers, catalyst sources, and purification metrics (e.g., Rf values, column retention times).
- Open-access repositories : Deposit spectral data (NMR, HPLC) in platforms like Zenodo or ChemRxiv for peer validation .
Q. How should conflicting bioactivity data be reported to avoid misinterpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
